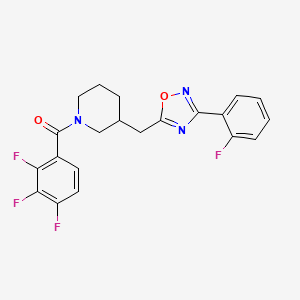

![molecular formula C25H21N3O4S2 B2667517 4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-35-9](/img/structure/B2667517.png)

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

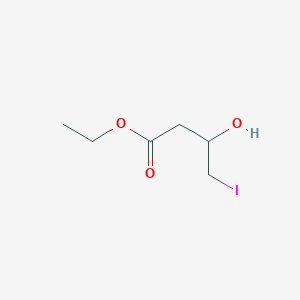

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Molecular Structure Analysis

The molecular formula of the compound is C21H20N4O6S3. The molecular weight is 520.59.Chemical Reactions Analysis

The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

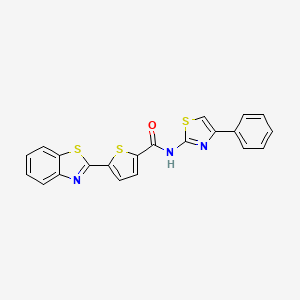

Antimicrobial Activity : Compounds structurally related to the query, involving morpholine and benzothiazole moieties, have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of morpholinyl/piperazinylbenzothiazines showed significant activity against bacterial species such as E. coli and Bacillus cereus (Sharma et al., 2011). This suggests potential research applications in developing antimicrobial agents.

Antifungal and Anticonvulsant Activity : N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, involving morpholine, were synthesized and showed antifungal activity against pathogens like Botrytis cinerea and Myrothecium verticillium dahliae (Zhou Weiqun et al., 2005). Additionally, benzothiazole-coupled sulfonamide derivatives have been synthesized, with some showing promising anticonvulsant potential in animal models (Khokra et al., 2019).

Anti-Inflammatory and Psychotropic Activity : Derivatives of benzothiazole have been evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Anti-Fatigue Effects : Benzamide derivatives related to the query molecule have been explored for their anti-fatigue effects in animal models, showing that certain derivatives can enhance swimming endurance capacity, indicating potential for physical performance enhancement research (Wu et al., 2014).

Propiedades

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c1-2-13-28-22-12-9-18-5-3-4-6-21(18)23(22)33-25(28)26-24(29)19-7-10-20(11-8-19)34(30,31)27-14-16-32-17-15-27/h1,3-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPRKHVKUJHWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)

![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)

![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)

![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)